N-(2-methoxybenzyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with 1-naphthaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure.
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-27-21-12-5-3-8-16(21)14-23-22(26)20-13-19(24-25-20)18-11-6-9-15-7-2-4-10-17(15)18/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
BXBPGFGJENDXGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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